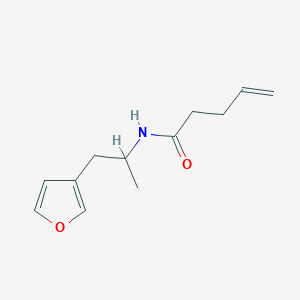

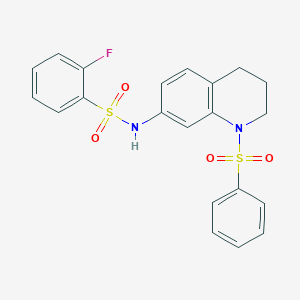

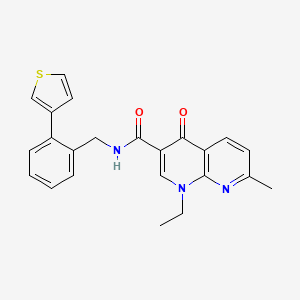

N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis, but its mechanism of action has led to its investigation for other indications such as cancer and transplant rejection.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Structural Analysis

The close structural analog of N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, 2,5-Bis(4-guanylphenyl)furan, known as furamidine, demonstrates significant DNA-binding affinity due to its minor groove binding properties. Furamidine, differing from berenil by the replacement of the central triazene unit with a furan moiety, shows a stronger interaction with DNA dodecamer sequences. Crystallographic studies reveal that furamidine directly engages with DNA through hydrogen bonds, leading to a tighter binding compared to berenil, which may suggest implications for similar compounds in targeting specific DNA sequences for therapeutic or biochemical applications (Laughton et al., 1995).

Synthesis and Chemical Reactivity

Research on furan derivatives, including compounds structurally related to this compound, explores their synthesis and reactivity. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the furan moiety's versatility in creating complex heterocyclic structures with potential applications in materials science and pharmaceuticals. These reactions often involve electrophilic substitution and provide insights into the broader reactivity of furan-containing compounds (Aleksandrov & El’chaninov, 2017).

Enzymatic Reduction and Stereochemistry

The enzymatic reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide highlights the potential of biocatalysis in synthesizing stereochemically complex furan derivatives. This process, facilitated by marine and terrestrial fungi, demonstrates the creation of compounds with uncommon stereogenic centers, showcasing the versatility of enzymatic approaches in organic synthesis and the potential for developing novel bioactive compounds or materials with specific chiral properties (Jimenez et al., 2019).

Antibacterial Activity and Metal Complexes

The study of enaminone complexes of zinc and iron based on furan derivatives, including those structurally related to this compound, assesses their antibacterial properties. While the ligands alone showed no activity, the zinc complex demonstrated significant action against Escherichia coli and Staphylococcus aureus. This suggests the potential for designing metal-based antibacterial agents using furan derivatives as ligands, contributing to the development of new treatments for bacterial infections (Mahmud et al., 2010).

Eigenschaften

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHBFDYOQFSZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)

![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)